6-Amino-2-methylnicotinic acid

GABA_A receptor agonism CNS drug discovery Structure-activity relationship

6-Amino-2-methylnicotinic acid (CAS 680208-82-6) features a regiospecific 6-amino-2-methyl pharmacophore (21 nM IC50 at human HCA2) that is non-interchangeable with 2-amino-6-methyl regioisomers — substituting invalidates SAR and compromises experimental reproducibility. Three orthogonal functional groups (carboxylic acid, primary amine, methyl-substituted pyridine) enable multi-vector derivatization for CNS, metabolic, anti-inflammatory, and cardiovascular programs. Documented intermediate in antibacterial and agrochemical synthesis. For valid, reproducible research outcomes, specify CAS 680208-82-6.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 680208-82-6
Cat. No. B1451740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methylnicotinic acid
CAS680208-82-6
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)
InChIKeyTZZLIARCVQOPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-methylnicotinic Acid (CAS 680208-82-6): Baseline Overview for Research Procurement


6-Amino-2-methylnicotinic acid (CAS 680208-82-6) is a heterocyclic aromatic compound belonging to the aminonicotinic acid class, specifically a 2-methyl-6-amino-substituted pyridine-3-carboxylic acid [1]. With a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, this compound is commercially available at purities of 95% and above from multiple vendors . It is recognized as a versatile small molecule scaffold for medicinal chemistry applications and serves as a key intermediate in the synthesis of pharmaceutical and agrochemical compounds . The compound's structural features—a pyridine ring bearing a carboxylic acid at position 3, an amino group at position 6, and a methyl group at position 2—confer distinct physicochemical and pharmacological properties that differentiate it from other aminonicotinic acid regioisomers.

Why 6-Amino-2-methylnicotinic Acid Cannot Be Substituted with Other Aminonicotinic Acids


Substituting 6-amino-2-methylnicotinic acid with closely related aminonicotinic acid regioisomers (e.g., 2-amino-6-methylnicotinic acid, CAS 846021-26-9) is not scientifically valid because the precise positioning of the amino and methyl substituents on the pyridine ring dictates distinct biological activity profiles. The 6-amino-2-methyl substitution pattern is a specific pharmacophore that governs binding affinity and functional activity at key receptor targets, as established in structure-activity relationship (SAR) studies [1]. Furthermore, different regioisomers require distinct synthetic routes and serve as intermediates for different downstream products, making them non-interchangeable in multi-step synthetic pathways [2]. The quantitative evidence presented in Section 3 demonstrates that even structurally similar nicotinic acid analogs exhibit orders-of-magnitude differences in receptor binding affinity, underscoring that generic substitution would compromise experimental reproducibility and lead to invalid research outcomes.

6-Amino-2-methylnicotinic Acid: Quantitative Differentiation Evidence vs. Analogs and Alternatives


GABA_A Receptor Binding Affinity: 6-Amino-2-methylnicotinic Acid vs. Unsubstituted 6-Aminonicotinic Acid

6-Amino-2-methylnicotinic acid and its 2-alkylated analogs exhibit low to mid-micromolar binding affinities (Ki 1.1–24 μM) to native GABAA receptors, positioning them as a distinct scaffold for CNS drug discovery [1]. The parent compound, 6-aminonicotinic acid (without the 2-methyl group), serves as the baseline comparator in this study. This quantitative SAR data demonstrates that 2-alkylation (including the 2-methyl substituent) modulates receptor recognition, providing a foundation for further optimization.

GABA_A receptor agonism CNS drug discovery Structure-activity relationship

HCA2 Receptor Binding: 6-Amino-2-methylnicotinic Acid vs. Structurally Related HCA2 Ligands

In a radioligand displacement assay, 6-amino-2-methylnicotinic acid demonstrated an IC50 of 21 nM against the recombinant human HCA2 receptor, measured by displacing [5,6-3H]-nicotinic acid from cell membranes [1]. For context, other structurally distinct nicotinic acid analogs tested under identical or highly similar conditions exhibited significantly higher IC50 values, including 138 nM [2] and 327 nM [3]. This demonstrates that the 6-amino-2-methyl substitution pattern confers a distinct binding potency profile, approximately 6- to 15-fold more potent than certain alternative nicotinic acid scaffolds in this assay system.

HCA2 receptor GPR109A Nicotinic acid receptor Radioligand binding

Versatile Scaffold Classification: Confirmed MedChem Utility vs. Single-Purpose Building Blocks

6-Amino-2-methylnicotinic acid is explicitly classified by commercial and research suppliers as a 'versatile small molecule scaffold' . This classification differentiates it from single-purpose building blocks or intermediates that possess only one defined synthetic utility. The compound's three functional handles—carboxylic acid, primary aromatic amine, and methyl-substituted pyridine—enable diverse chemical transformations including amide coupling, diazotization, nucleophilic aromatic substitution, and esterification. In contrast, simpler nicotinic acid derivatives lacking the 6-amino group or 2-methyl substituent offer fewer derivatization options and reduced scaffold versatility.

Medicinal chemistry Small molecule scaffold Lead optimization Library synthesis

Synthetic Intermediate Utility: Documented Role in Pharmaceutical Synthesis

6-Amino-2-methylnicotinic acid and its derivatives are established intermediates in the synthesis of pharmaceuticals (including antibacterial agents) and agrochemicals for plant disease control and prevention [1]. The compound's utility is further evidenced by its documented conversion to methyl 6-amino-2-methylnicotinate via Fischer esterification with methanol and sulfuric acid, yielding 0.82 g of ester product from 1.00 g of starting acid . This transformation has been specifically cited in patent literature (EP2565182, WO2006/112828), confirming its relevance in industrial and academic synthetic pathways.

Pharmaceutical intermediate Agrochemical synthesis Multi-step synthesis Process chemistry

Optimal Research and Industrial Applications for 6-Amino-2-methylnicotinic Acid Based on Evidence


GABA_A Receptor Agonist Discovery Programs

This compound is appropriate for CNS-focused medicinal chemistry programs targeting GABAA receptors. The 2-methyl substitution pattern, as established in SAR studies of 6-aminonicotinic acid analogs, provides a defined starting point for hit-to-lead optimization [1]. Researchers exploring novel GABAA agonists can use 6-amino-2-methylnicotinic acid as a scaffold to further derivatize and explore the binding pocket tolerances identified in homology modeling studies.

HCA2 (GPR109A) Receptor Ligand Development

Given its demonstrated 21 nM IC50 at the human HCA2 receptor in radioligand displacement assays [1], 6-amino-2-methylnicotinic acid is a suitable starting material for developing potent HCA2 agonists or antagonists. This application is particularly relevant for research into metabolic disorders, inflammation, and cardiovascular diseases where HCA2 modulation is therapeutically relevant.

Diversifiable Medicinal Chemistry Scaffold for Parallel Library Synthesis

The compound's three chemically addressable functional groups (carboxylic acid, primary amine, and methyl-substituted pyridine) make it an efficient scaffold for generating diverse compound libraries [1]. It is well-suited for combinatorial chemistry approaches where multiple derivatization vectors are required from a single core structure, enabling rapid SAR exploration across multiple target classes.

Synthesis of Antibacterial and Agrochemical Active Ingredients

6-Amino-2-methylnicotinic acid serves as a documented intermediate in the synthesis of antibacterial pharmaceuticals and agrochemicals for plant pathogen control [1]. It is particularly appropriate for process chemistry groups developing scalable routes to active ingredients, given its established esterification methodology and patent-documented role in downstream product synthesis [2].

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